[(3-Ethoxyphenyl)methyl](2-methylpropyl)amine
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Overview
Description
Chemical Name: (3-Ethoxyphenyl)methylamine
Molecular Formula: CHFNO
Molecular Weight: 273.32 g/mol
Structure: The compound consists of an ethoxyphenyl group attached to a methylpropylamine moiety.
CAS Number: Not specified in the available data.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the provided information. it’s likely that organic synthesis methods involving amine formation or reductive amination could be employed.
- Industrial production methods would require further research beyond the scope of the current data.
Chemical Reactions Analysis
Reactions: As an amine, it can undergo various reactions, including
Common Reagents and Conditions: These would depend on the specific reaction type.
Major Products: The products would vary based on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: (3-Ethoxyphenyl)methylamine could serve as a building block in organic synthesis.
Biology and Medicine: Investigate its potential as a ligand for receptors or enzymes.
Industry: Explore applications in pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
- Without specific data, we can’t provide a precise mechanism. understanding its interactions with biological targets (receptors, enzymes) would be crucial.
Comparison with Similar Compounds
- Similar compounds would include other amines with aromatic substituents. Unfortunately, the available data doesn’t list specific analogs.
Remember that this information is based on the limited data provided, and further research would be necessary for a comprehensive article.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-15-13-7-5-6-12(8-13)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI Key |
XUUNORYAFHIZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC(C)C |
Origin of Product |
United States |
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